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Compound of Interest

Compound Name: 2-Fluoro-4-iodobenzamide

Cat. No.: B8719142 Get Quote

Executive Summary & Structural Context
2-Fluoro-4-iodobenzamide (CAS: 1261647-70-4) is a critical intermediate scaffold, often

utilized in the synthesis of MEK inhibitors and other fluorinated bioactive compounds. Its

structural integrity relies on the precise arrangement of three functionalities on the benzene

ring: a primary amide at C1, a fluorine atom at C2, and an iodine atom at C4.[1]

For the analytical scientist, the IR spectrum of this molecule serves two primary functions:

Reaction Monitoring: Confirming the conversion of the carboxylic acid precursor to the amide

(disappearance of -COOH, appearance of -CONH₂).

Identity Verification: Establishing the specific 1,2,4-trisubstituted pattern to rule out

regioisomers.

Chemical Structure & Key Vibrational Modes[2]
Formula: C₇H₅FINO[1]

Molecular Weight: 265.02 g/mol [1]

Symmetry: C₁ (Planar aromatic system, non-planar amide rotation)

Experimental Configuration (SOP)
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To ensure reproducible spectral data, the following protocol is recommended. This method

minimizes polymorphic variations common in benzamides.

Sampling Technique: ATR vs. Transmission
Parameter

Attenuated Total Reflectance

(ATR)
Transmission (KBr Pellet)

Recommendation
Primary Choice (Diamond

Crystal)
Secondary (High Resolution)

Sample Prep

Direct solid deposition.[1]

Apply high pressure clamp to

ensure contact.

Grind 1-2 mg sample with 200

mg dry KBr. Press at 10 tons.

Resolution 4 cm⁻¹ 2 cm⁻¹

Scans 32 - 64 scans 16 scans

Advantage

Rapid; preserves crystal

morphology (polymorph

sensitive).

Higher sensitivity for weak

overtones; eliminates

orientation effects.

Critical Control Point: Benzamides form strong intermolecular hydrogen bond networks. If using

ATR, ensure the crystal surface is cleaned with isopropanol to prevent cross-contamination

from previous aliphatic amides.[1]

Spectral Analysis: Diagnostic Peak Assignments
The following table details the characteristic vibrational modes. Values are derived from

structural analogs (2-fluorobenzamide) and functional group theory for halogenated arenes.

Table 1: Diagnostic IR Peaks of 2-Fluoro-4-
iodobenzamide
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Functional
Group

Vibration Mode
Frequency
Region (cm⁻¹)

Intensity
Diagnostic
Note

Primary Amide (-

NH₂)

N-H Stretching

(Asym/Sym)
3350 – 3150 Medium, Doublet

Look for two

distinct "spikes."

[1] Differentiates

from broad O-H

of acid precursor.

[2]

Amide I C=O Stretching 1650 – 1680 Strong

Lower frequency

than acid/ester

due to resonance

and H-bonding.

Amide II
N-H Bending

(Scissoring)
1600 – 1620 Medium-Strong

Diagnostic for

primary amides;

absent in

esters/acids.

Aromatic Ring
C=C Ring

Stretching
1580 – 1450 Variable

Multiple bands.

The 1580 band is

often enhanced

by conjugation.

Aryl Fluoride C-F Stretching 1200 – 1260 Strong

Very intense

band. Often the

strongest in the

fingerprint

region.

Aryl Iodide C-I Stretching ~500 – 600 Weak/Medium

Often outside

standard Mid-IR

range; requires

Far-IR or CsI

optics to resolve

clearly.

Substitution

Pattern

C-H Out-of-Plane

(OOP)

800 – 900 Strong Specific to 1,2,4-

trisubstituted

benzene
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(isolated H vs

adjacent H).[1]

Comparative Analysis: Reaction Monitoring
The most common application is verifying the synthesis from 2-Fluoro-4-iodobenzoic acid. The

spectral shift is dramatic and serves as a binary Pass/Fail quality gate.

Table 2: Precursor vs. Product Comparison
Feature

Precursor: 2-Fluoro-

4-iodobenzoic Acid

Product: 2-Fluoro-4-

iodobenzamide
Status

3500–2500 cm⁻¹

Broad, chaotic O-H

trough (dimer).[1][3]

Overlaps C-H.

Clean N-H Doublet

(~3350 & 3180 cm⁻¹).

Baseline resolves

between peaks.

CRITICAL

1700 Region

C=O[1] Stretch > 1690

cm⁻¹ (Carboxylic

Dimer).

C=O Stretch ~1665

cm⁻¹ (Amide I). Shift

to lower wavenumber.

CONFIRMATORY

1600 Region C=C Aromatic only.

New Band: Amide II

(~1620 cm⁻¹)

appears.

CONFIRMATORY

ngcontent-ng-c2977031039="" class="ng-star-inserted">

Analyst Insight: If you observe a residual "shoulder" above 1690 cm⁻¹ or broadness above 3000

cm⁻¹, the sample likely contains unreacted acid or trapped moisture.
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The following diagram illustrates the logical flow for identifying the compound and

troubleshooting common spectral anomalies.

Start: Acquire Spectrum
(4000 - 400 cm⁻¹)

Region 3400-3150 cm⁻¹:
Is there a sharp Doublet?

Region 1650-1690 cm⁻¹:
Identify C=O Peak Position

Yes (Doublet)

Broad Trough detected?
Likely Precursor (Acid)

No (Broad)

Does C=O appear
> 1690 cm⁻¹?

Fingerprint Check:
Strong Band @ ~1250 (C-F)

OOP Bending @ 800-900

PASS: Identity Confirmed
2-Fluoro-4-iodobenzamide

No (~1665)

FAIL: Mixed Phase
(Acid Impurity Present)

Yes (>1690)

Click to download full resolution via product page

Figure 1: Logical decision tree for the IR-based identification of 2-Fluoro-4-iodobenzamide,

highlighting the critical differentiation from its carboxylic acid precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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